"enantioselective synthesis of 2-cyclohex-3-en-1-ylethanamine"
"enantioselective synthesis of 2-cyclohex-3-en-1-ylethanamine"
An In-depth Technical Guide to the Enantioselective Synthesis of 2-Cyclohex-3-en-1-ylethanamine
Abstract
The chiral amine 2-cyclohex-3-en-1-ylethanamine is a valuable building block in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. Its synthesis in enantiomerically pure form presents a significant challenge, requiring precise control over the stereocenter at the C1 position of the cyclohexene ring. This guide provides an in-depth analysis of robust and scalable strategies for the enantioselective synthesis of this key intermediate. We will dissect four principal methodologies: Biocatalytic Asymmetric Amination, Chiral Auxiliary-Mediated Synthesis, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Asymmetric Hydroamination. Each section offers a detailed examination of the underlying chemical principles, field-proven experimental protocols, and the critical parameters that ensure high stereoselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and structurally related chiral amines.
Introduction: The Strategic Importance of 2-Cyclohex-3-en-1-ylethanamine
Chiral amines are ubiquitous structural motifs in over 40% of commercial pharmaceuticals, acting as key pharmacophores that govern interactions with biological targets.[1] The 2-cyclohex-3-en-1-ylethanamine scaffold, possessing a stereogenic center adjacent to a reactive olefin, is a particularly versatile intermediate for constructing complex polycyclic molecules, including morphinans and other neurologically active compounds.[2] The synthesis of this compound as a single enantiomer is paramount, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]
Achieving high enantioselectivity in the synthesis of this target molecule requires overcoming the challenge of differentiating the enantiotopic faces of a prochiral precursor. This guide explores several orthogonal strategies, each offering distinct advantages in terms of scalability, atom economy, and access to either enantiomer.
Biocatalytic Asymmetric Amination via Transaminases
Biocatalysis, particularly the use of engineered enzymes, has emerged as a powerful and sustainable methodology for producing enantiopure amines.[1][4] ω-Transaminases (TAs) are especially effective, as they catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, often with near-perfect enantioselectivity under mild, aqueous conditions.[1][5]
Rationale and Mechanism
The strategy relies on the synthesis of a prochiral ketone precursor, 1-(cyclohex-3-en-1-yl)ethan-1-one , followed by a stereoselective amination using either an (R)- or (S)-selective ω-transaminase. The enzyme's active site contains a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amine donor. The ketone substrate then enters the active site, which is exquisitely shaped to allow the transfer of the amino group to only one of the ketone's enantiotopic faces, thereby establishing the stereocenter. The choice of an (R)- or (S)-selective enzyme provides direct access to the desired enantiomer of the final product.
Experimental Protocol: Transaminase-Mediated Synthesis
Step A: Synthesis of 1-(cyclohex-3-en-1-yl)ethan-1-one (Precursor)
-
To a flame-dried, argon-purged flask, add copper(I) iodide (5 mol%).
-
Cool the flask to -78 °C and add anhydrous diethyl ether.
-
Slowly add two equivalents of methyllithium (MeLi) or a methyl Grignard reagent (MeMgBr).
-
Stir the resulting Gilman reagent (Me₂CuLi) or organocuprate solution for 30 minutes.
-
Add a solution of cyclohex-3-ene-1-carbonyl chloride (1.0 equiv) in diethyl ether dropwise.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the prochiral ketone.
Step B: Asymmetric Amination
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
To the buffer, add the ketone precursor (e.g., 50 mM), an amine donor such as 2-aminopropane (isopropylamine) (1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).[6]
-
Initiate the reaction by adding a suitable ω-transaminase (e.g., from Arthrobacter sp. for (R)-selectivity or a mutated variant from Chromobacterium violaceum for (S)-selectivity) as either a lyophilized powder or as whole cells.[5]
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress using HPLC or GC analysis.
-
Upon completion, stop the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12.
-
Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to yield the enantiopure amine.
Performance Data
The performance of transaminases is highly substrate-dependent, but engineered enzymes frequently achieve exceptional results.
| Enzyme Source | Substrate Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Arthrobacter sp. (ArR-TA) | Prochiral ketones | >95 | >99 (R) | [5] |
| Vibrio fluvialis (VfS-TA) | Prochiral ketones | >90 | >99 (S) | [5] |
| Engineered TA (Sitagliptin) | Bulky Prochiral Ketone | High | >99.5 (R) | [1][4] |
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of a chiral auxiliary is a classic, robust, and highly reliable strategy for establishing stereocenters.[7] The auxiliary is temporarily incorporated into the molecule to direct a subsequent bond-forming reaction, after which it is cleaved and can often be recovered.[7] Evans-type oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of alkylation and aldol reactions.[8][9]
Rationale and Mechanism
This approach begins with cyclohex-3-ene-1-carboxylic acid, which is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). The resulting N-acyl oxazolidinone is then enolized, and the bulky auxiliary sterically blocks one face of the enolate. This allows for a highly diastereoselective reaction with an electrophile. For this synthesis, a two-carbon unit containing a masked amine is introduced via an aldol-type reaction, followed by functional group manipulations and cleavage of the auxiliary.
Experimental Protocol: Evans Auxiliary Approach
Step A: Attachment of Chiral Auxiliary
-
In a round-bottom flask, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the acid chloride.
-
In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.
-
Add the previously prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.
Step B: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C.
-
Add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir for 30 minutes to form the boron enolate.
-
Add a suitable electrophile, such as N-benzylidene-4-toluenesulfonamide (for introducing a protected amine), and stir at -78 °C for 3 hours.
-
Quench the reaction with a phosphate buffer (pH 7), warm to room temperature, and perform an oxidative workup (e.g., with H₂O₂ in methanol).
-
Extract, dry, and purify the aldol adduct. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.[8]
Step C: Auxiliary Cleavage and Final Conversion
-
The aldol adduct can be further manipulated (e.g., reduction of the hydroxyl group).
-
To cleave the auxiliary, dissolve the intermediate in THF/H₂O and add lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂.
-
Stir at 0 °C until the starting material is consumed. This cleaves the auxiliary and yields the corresponding carboxylic acid without epimerization.
-
The resulting acid can be converted to the target amine via a Curtius or Hofmann rearrangement.
Performance Data
Chiral auxiliaries provide excellent and predictable stereocontrol for a wide range of transformations.
| Auxiliary Type | Reaction | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Alkylation (Benzyl bromide) | >99:1 | 95 | [8] |
| Evans' Oxazolidinone | Aldol Reaction | >95:5 | 80-95 | [7] |
| Camphorsultam | Michael Addition | High | High | [7] |
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers.[10] This strategy involves the hydrogenation of a prochiral olefin or imine using a chiral transition-metal catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral phosphine ligand.[10][11]
Rationale and Mechanism
For the synthesis of 2-cyclohex-3-en-1-ylethanamine, a suitable precursor is a molecule like 1-(2-nitrovinyl)cyclohex-3-ene . The asymmetric hydrogenation of the exocyclic double bond, catalyzed by a chiral Rh or Ru complex, establishes the stereocenter. The nitro group can then be reduced to the primary amine. The enantioselectivity arises from the chiral environment created by the ligand around the metal center, which forces the substrate to coordinate in a specific orientation before hydrogen is delivered.
Experimental Protocol: Asymmetric Hydrogenation
-
Synthesize the precursor 1-(2-nitrovinyl)cyclohex-3-ene via a Henry (nitroaldol) reaction between cyclohex-3-ene-1-carbaldehyde and nitromethane.
-
In a high-pressure autoclave, dissolve the nitroalkene substrate in a degassed solvent (e.g., methanol or THF).
-
Add the chiral catalyst, for example, a pre-catalyst like [Rh(COD)₂]BF₄ with a chiral diphosphine ligand such as (R)-BINAP (typically 0.1-1 mol%).
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm H₂).
-
Stir the reaction at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or GC).
-
Carefully vent the autoclave and concentrate the reaction mixture. The product is the chiral nitroalkane.
-
Dissolve the chiral nitroalkane in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as Palladium on carbon (Pd/C) for catalytic hydrogenation, or a metal like zinc dust in the presence of HCl, to reduce the nitro group to the amine.
-
After the reduction is complete, perform an appropriate workup (e.g., filter the catalyst, neutralize the acid, and extract the product).
-
Purify the final amine product by distillation or chromatography.
Performance Data
Asymmetric hydrogenation is a well-established and highly effective method.
| Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Rh-DIOP | Enamides | High | >80 | [10] |
| Ru-BINAP | Functionalized Alkenes | >95 | >98 | [11] |
| Ir-Xyliphos | Imines | High (Industrial Scale) | High | [10] |
Conclusion
The enantioselective synthesis of 2-cyclohex-3-en-1-ylethanamine can be accomplished through several powerful and distinct strategies.
-
Biocatalysis using ω-transaminases offers an environmentally friendly and highly selective route, ideal for producing either enantiomer by selecting the appropriate enzyme.[1]
-
Chiral auxiliary-mediated synthesis provides a predictable, reliable, and robust method that is well-suited for laboratory-scale synthesis and complex molecule construction.[7][8]
-
Asymmetric hydrogenation represents a highly efficient and atom-economical approach that is particularly amenable to industrial scale-up.[10]
The optimal strategy depends on the specific requirements of the project, including scale, cost, available equipment, and the desired enantiomer. Each of the methodologies detailed in this guide represents a field-proven pathway, grounded in fundamental principles of stereocontrol, to access this valuable chiral building block.
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